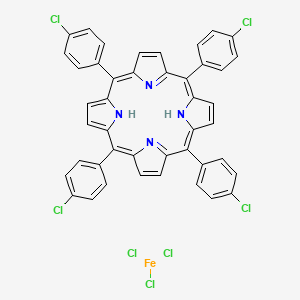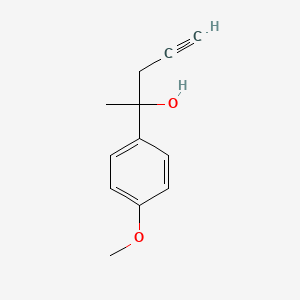![molecular formula C31H31ClN2O3RuS B11927196 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) is a complex organometallic compound It features a ruthenium(2+) ion coordinated with a ligand system that includes a chiral amino alcohol, a chlorobenzenesulfinate group, and an isopropyl-substituted benzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) typically involves multiple steps:
Preparation of the Ligand: The chiral amino alcohol, (1R,2R)-2-amino-1,2-diphenylethanol , can be synthesized from benzaldehyde and nitroethane, followed by reduction.
Formation of the Sulfinate Group: The chlorobenzenesulfinate group can be introduced via sulfonation reactions involving chlorobenzene derivatives.
Coordination to Ruthenium: The final step involves the coordination of the prepared ligands to a ruthenium(2+) precursor, such as ruthenium trichloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+): can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often used in catalytic cycles.
Reduction: The compound can also be reduced under specific conditions, altering the oxidation state of ruthenium.
Substitution: Ligand exchange reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or hydrazine.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species .
Aplicaciones Científicas De Investigación
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+): has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) involves its interaction with molecular targets through coordination chemistry. The ruthenium center can facilitate electron transfer processes, activate small molecules, and stabilize reactive intermediates . The specific pathways depend on the nature of the ligands and the reaction environment.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-amino-1,2-diphenylethanol: A chiral amino alcohol used in asymmetric synthesis.
Ruthenium(II) complexes: Various ruthenium(II) complexes with different ligands are used in catalysis and medicinal chemistry.
Uniqueness
The uniqueness of 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) lies in its specific ligand combination, which imparts distinct reactivity and selectivity in catalytic processes. The chiral amino alcohol ligand provides enantioselectivity, while the chlorobenzenesulfinate and isopropyl-substituted benzene ligands contribute to the stability and electronic properties of the complex .
Propiedades
Fórmula molecular |
C31H31ClN2O3RuS |
|---|---|
Peso molecular |
648.2 g/mol |
Nombre IUPAC |
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) |
InChI |
InChI=1S/C21H19ClN2O3S.C10H14.Ru/c22-17-12-15(21(24)25)11-16(20(17)28(26)27)18(13-7-3-1-4-8-13)19(23)14-9-5-2-6-10-14;1-8(2)10-6-4-9(3)5-7-10;/h1-12,18-19H,23H2,(H3,24,25,26,27);4-8H,1-3H3;/q;;+2/p-2/t18-,19+;;/m1../s1 |
Clave InChI |
MESDXDANZJFOMF-QNCHGCKQSA-L |
SMILES isomérico |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H](C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])[C@H](C3=CC=CC=C3)N.[Ru+2] |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)

![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)


![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)
